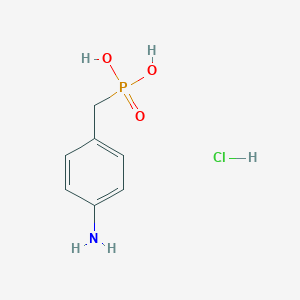
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a chemical compound belonging to the family of glucuronic acid derivatives. It is characterized by its molecular formula C15H19BrO11 and a molecular weight of 455.21 g/mol. This compound is commonly used in various fields of research, including medical, environmental, and industrial studies, due to its unique chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate typically involves the bromination of β-D-glucopyranuronic acid methyl ester followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of β-D-glucopyranuronic acid methyl ester tetraacetate.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heparin building blocks.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors or activators of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Used in the synthesis of HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent.
β-D-glucopyranuronic acid methyl ester: A non-brominated analog used in similar synthetic applications.
Uniqueness
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s properties are advantageous.
Propiedades
Número CAS |
65615-69-2 |
|---|---|
Fórmula molecular |
C₁₅H₁₉BrO₁₁ |
Peso molecular |
455.21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)




